molecular formula C11H20F2N2O2 B580936 tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate CAS No. 1225380-87-9

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Cat. No.: B580936
CAS No.: 1225380-87-9
M. Wt: 250.29
InChI Key: DNMQTIGGYJPTHL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted piperazine derivatives.

    Oxidation Reactions: Formation of piperazine N-oxides.

    Reduction Reactions: Formation of secondary amines.

Scientific Research Applications

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMQTIGGYJPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717843
Record name tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225380-87-9
Record name tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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